1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride
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Overview
Description
1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride is a complex organic compound with a molecular formula of C29H33ClF6N2O and a molecular weight of 575.029 g/mol . This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, and a pyridine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Attachment of the Dibutylamino Group: This is typically done through nucleophilic substitution reactions where the dibutylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Shares the trifluoromethyl and pyridine motifs but differs in the presence of a piperazine ring.
Other Trifluoromethylated Pyridines: Compounds with similar trifluoromethyl and pyridine structures but different substituents.
Uniqueness
1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride is unique due to its combination of trifluoromethyl groups, pyridine ring, and dibutylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
38492-76-1 |
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Molecular Formula |
C29H33ClF6N2O |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
1-[2,6-bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C29H32F6N2O.ClH/c1-3-5-15-37(16-6-4-2)19-27(38)22-17-25(20-7-11-23(12-8-20)28(30,31)32)36-26(18-22)21-9-13-24(14-10-21)29(33,34)35;/h7-14,17-18,27,38H,3-6,15-16,19H2,1-2H3;1H |
InChI Key |
MSUSHVMOFURADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O.Cl |
Origin of Product |
United States |
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